AChE-IN-8

Catalog No.
S12882201
CAS No.
M.F
C20H22N4O2S
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AChE-IN-8

Product Name

AChE-IN-8

IUPAC Name

1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+

InChI Key

IHBOSFVKZFSQRM-FSJBWODESA-N

Canonical SMILES

CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3

Isomeric SMILES

CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3

AChE-IN-8 is a compound identified as an inhibitor of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. This compound is part of a broader class of acetylcholinesterase inhibitors, which are significant in pharmacological research due to their potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. AChE-IN-8 specifically targets the active site of acetylcholinesterase, disrupting its function and thereby increasing the levels of acetylcholine in synaptic clefts.

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  • Reactions: Common synthetic methods may include condensation reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate AChE-IN-8 from by-products.
  • The specific synthetic route may vary based on the desired properties and functional groups incorporated into AChE-IN-8.

    AChE-IN-8 exhibits significant biological activity as an acetylcholinesterase inhibitor. Its mechanism involves competitive inhibition, where it competes with acetylcholine for binding at the enzyme's active site. This results in prolonged neurotransmitter action at cholinergic synapses, which can enhance cognitive function and memory in certain contexts. Studies have shown that compounds like AChE-IN-8 can improve cognitive deficits in animal models of Alzheimer's disease by increasing synaptic levels of acetylcholine .

    AChE-IN-8 has potential applications in several areas:

    • Neuropharmacology: As a treatment for Alzheimer's disease and other cognitive disorders where increased levels of acetylcholine are beneficial.
    • Research Tool: Used in laboratory studies to understand cholinergic signaling pathways and the role of acetylcholinesterase in various physiological processes.
    • Pesticides: Some AChE inhibitors are utilized in agricultural practices to control pests by disrupting their nervous systems.

    Interaction studies involving AChE-IN-8 focus on its binding affinity and selectivity towards acetylcholinesterase compared to other enzymes like butyrylcholinesterase. Molecular docking studies reveal that AChE-IN-8 binds effectively within the active site gorge of acetylcholinesterase, demonstrating favorable interactions with key amino acids involved in catalysis . These studies help elucidate the structure-activity relationship and guide further modifications for improved potency and selectivity.

    AChE-IN-8 shares structural similarities with several other known acetylcholinesterase inhibitors. Here are some comparable compounds:

    Compound NameStructure TypeUnique Features
    8-Hydroxy-2,7-naphthyridin-2-iumNaphthyridine derivativeExhibits dual inhibition of both AChE and BChE
    DonepezilPhenylpiperidineSelective for AChE; widely used in Alzheimer's
    RivastigmineCarbamate derivativeReversible inhibitor; enhances cholinergic function
    GalantamineAlkaloidAlso acts on nicotinic receptors; cognitive enhancer

    Uniqueness of AChE-IN-8

    What distinguishes AChE-IN-8 from these compounds is its specific binding characteristics and potentially unique pharmacokinetic properties that may lead to fewer side effects or enhanced efficacy in certain patient populations. Ongoing research aims to clarify these distinctions and optimize its therapeutic potential.

    XLogP3

    3.7

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    382.14634713 g/mol

    Monoisotopic Mass

    382.14634713 g/mol

    Heavy Atom Count

    27

    Dates

    Modify: 2024-08-10

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